Cas no 357-47-1 (Propanoic acid,2,2,3,3,3-pentafluoro-, ethenyl ester)
357-47-1 structure
Product Name:Propanoic acid,2,2,3,3,3-pentafluoro-, ethenyl ester
Numero CAS:357-47-1
MF:C5H3F5O2
MW:190.068139314651
CID:312275
PubChem ID:3013859
Update Time:2025-04-19
Propanoic acid,2,2,3,3,3-pentafluoro-, ethenyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid,2,2,3,3,3-pentafluoro-, ethenyl ester
- ethenyl 2,2,3,3,3-pentafluoropropanoate
- ethenyl pentafluoropropanoate
- Vinyl pentafluoropropionate
- SCHEMBL7162488
- EINECS 206-612-6
- DTXSID70189215
- PCFBPKXOEGIKMG-UHFFFAOYSA-N
- NS00029910
- 357-47-1
- (pentafluoropropionyl)vinyl ether
-
- Inchi: 1S/C5H3F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H,1H2
- Chiave InChI: PCFBPKXOEGIKMG-UHFFFAOYSA-N
- Sorrisi: FC(C(=O)OC=C)(C(F)(F)F)F
Proprietà calcolate
- Massa esatta: 190.00529
- Massa monoisotopica: 190.005
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.387
- Punto di ebollizione: 52.6°Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.323
- PSA: 26.3
Propanoic acid,2,2,3,3,3-pentafluoro-, ethenyl ester Letteratura correlata
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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